Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrrole ring and resulting in the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Shares a similar structure but with a pyrazole ring instead of a pyrrole ring.
Thiazole Derivatives: Contain a thiazole ring and exhibit diverse biological activities.
Uniqueness
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3 |
InChI Key |
RAPCUDZILQVZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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